molecular formula C6H9N3O B2849064 Ethanol, 2-(2-pyrazinylamino)- CAS No. 1640-86-4

Ethanol, 2-(2-pyrazinylamino)-

Cat. No. B2849064
CAS RN: 1640-86-4
M. Wt: 139.158
InChI Key: SMHOMFGFMJZEMW-UHFFFAOYSA-N
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Description

Ethanol, 2-(2-pyrazinylamino)-, also known as 2-[(pyrazin-2-yl)amino]ethan-1-ol, is a compound with the CAS Number: 1640-86-4 . It has a molecular weight of 139.16 and its IUPAC name is 2-(2-pyrazinylamino)ethanol . It appears as a powder and its melting point is between 68-69°C .


Molecular Structure Analysis

The InChI code for Ethanol, 2-(2-pyrazinylamino)- is 1S/C6H9N3O/c10-4-3-9-6-5-7-1-2-8-6/h1-2,5,10H,3-4H2, (H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula. The compound’s molecular structure can be further analyzed using techniques such as neutron time-of-flight spectroscopy .


Physical And Chemical Properties Analysis

Ethanol, 2-(2-pyrazinylamino)- has a molecular weight of 139.16 . It appears as a powder and its melting point is between 68-69°C .

Scientific Research Applications

Anti-Fibrotic Drug Development

2-(pyrazin-2-ylamino)ethanol: derivatives have been explored for their potential anti-fibrotic activities. These compounds have been synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6), with some showing promising results in inhibiting the expression of collagen and hydroxyproline content in cell culture mediums . This suggests their potential development as novel anti-fibrotic drugs.

Pharmacological Scaffold

The pyrazine moiety, which is part of the 2-(pyrazin-2-ylamino)ethanol structure, is considered a privileged structure in medicinal chemistry. It has been used to design heterocyclic compounds with a wide range of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .

DNA Electrochemical Sensing

Pyrazine derivatives have been utilized in the electrochemical sensing of DNA. This application is significant in the field of bioanalytical chemistry, where sensitive detection and quantification of nucleic acids are crucial for diagnostics and biomedical research .

Nonlinear Optical Properties

Studies have shown that pyrazine-based heterocyclic compounds exhibit nonlinear optical (NLO) properties. These properties are important for various NLO technological applications, such as in the development of optical switches, modulators, and telecommunication devices .

Anti-Tubercular Agents

Derivatives of 2-(pyrazin-2-ylamino)ethanol have been designed and synthesized as potential anti-tubercular agents. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, with some showing significant inhibitory concentrations, indicating their potential as new therapeutic agents for tuberculosis treatment .

Industrial Chemical Synthesis

In the industrial sector, 2-(pyrazin-2-ylamino)ethanol is available for bulk custom synthesis and procurement. It serves as a building block for the synthesis of various compounds, highlighting its importance in chemical manufacturing processes .

Safety and Hazards

Ethanol, 2-(2-pyrazinylamino)- is associated with certain hazards. The safety information includes pictograms GHS07 and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(pyrazin-2-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-4-3-9-6-5-7-1-2-8-6/h1-2,5,10H,3-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHOMFGFMJZEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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